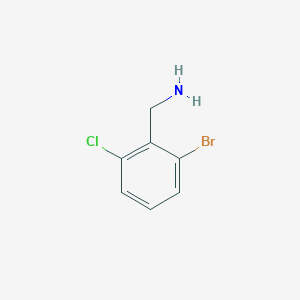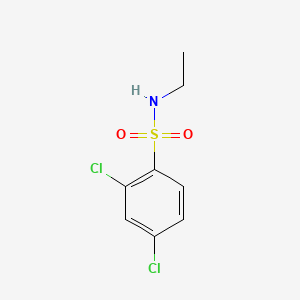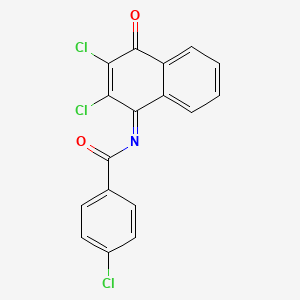
(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H8Cl3NO2 and its molecular weight is 364.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been involved in research focusing on new transformations and synthesis methods, as well as the analysis of its crystal and molecular structure. For example, studies have explored the synthesis of related compounds through reactions involving triphenylphosphine and water, leading to stabilized ylides and many-center phosphonium reagents. Such research aids in understanding the reactivity and potential applications of these compounds in further chemical transformations (Brovarets et al., 2004). Additionally, X-ray diffraction analysis (XRD) and SEM analysis have been used to characterize the geometry and morphological features of related compounds, offering insights into their solid-state behavior (Köysal et al., 2015).
Metal–Organic Frameworks (MOFs) and Coordination Polymers
- Research has been conducted on carboxylate-assisted acylamide metal–organic frameworks (MOFs), involving the synthesis and structural analysis of these materials. These studies investigate the thermostability and luminescence properties of the MOFs, contributing to the development of advanced materials with potential applications in catalysis, gas storage, and separation technologies (Sun et al., 2012).
Pharmaceutical Research
- In the pharmaceutical domain, related compounds have been synthesized and evaluated as potential anti-proliferative agents. This involves the design and synthesis of novel derivatives, their characterization, and screening for anti-cancer activity. Such research is crucial for the discovery and development of new therapeutic agents (Soni et al., 2015).
Photodynamic Therapy
- The compound and its derivatives have been explored for their applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to kill cancer cells or pathogens. Research includes the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, characterized for their photophysical and photochemical properties. These properties are essential for the effectiveness of photodynamic therapy treatments (Pişkin et al., 2020).
Advanced Materials
- The synthesis and biological screening of derivatives for various applications, including the development of heat-resistant resin through crosslinking reactions, highlight the compound's relevance in materials science. This research contributes to the advancement of polymeric materials with improved thermal stability and processability (Yu et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of (Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide, also known as 4-chloro-N-[(1Z)-2,3-dichloro-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzamide, is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . These interactions inhibit the enzyme’s activity, preventing the oxidation of succinate to fumarate and disrupting the normal functioning of the citric acid cycle and the electron transport chain.
Propiedades
IUPAC Name |
4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl3NO2/c18-10-7-5-9(6-8-10)17(23)21-15-11-3-1-2-4-12(11)16(22)14(20)13(15)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZIWQGZUWGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)C3=CC=C(C=C3)Cl)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
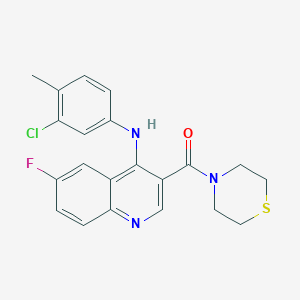
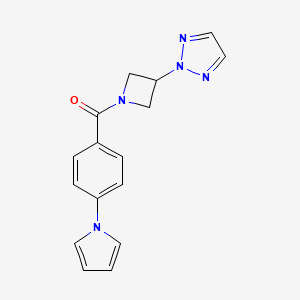
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
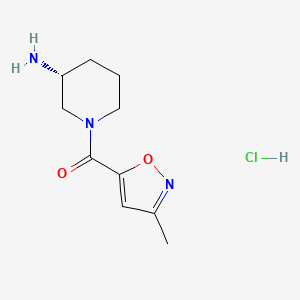
![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)
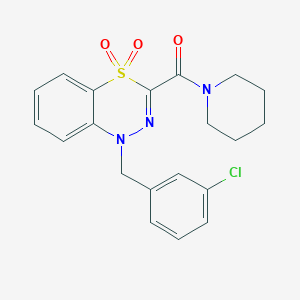


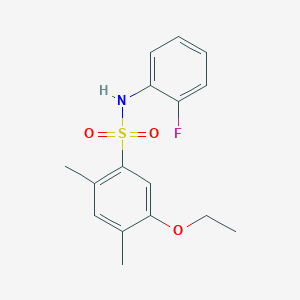
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2850088.png)
